Tetradecyl octanoate

Description

Contextualization within Fatty Acid Ester Chemistry

Tetradecyl octanoate (B1194180), also known by synonyms such as myristyl caprylate, is a fatty acid ester. lookchem.com It is formed from the formal condensation of a C14 alcohol, tetradecanol (B45765) (myristyl alcohol), and a C8 carboxylic acid, octanoic acid (caprylic acid). This places it within the large and diverse class of long-chain fatty acid esters. These esters are characterized by an ester functional group linking two alkyl chains of significant length. Fatty acid esters are ubiquitous in nature and are fundamental components of lipids. The specific properties of an ester, such as its melting point, viscosity, and polarity, are determined by the combined length and degree of saturation of its constituent fatty acid and alcohol chains.

Significance of Long-Chain Esters in Specialized Chemical Systems

Long-chain esters are critical in numerous specialized chemical systems, both natural and synthetic. In biology, they function as energy storage molecules, structural components of cell membranes, and signaling molecules. For instance, certain wax esters, which are structurally similar to tetradecyl octanoate, are found in the cuticular lipids of spiders. researchgate.net In industrial chemistry, the physical properties of long-chain esters make them valuable as emollients in cosmetics, plasticizers, lubricants, and flavor and fragrance agents. nih.gov Their significance often stems from their high boiling points, low volatility, and specific thermal properties, such as those utilized in phase-change materials.

Overview of Current Research Landscape for this compound

Current research involving this compound and structurally related compounds is primarily focused on materials science and analytical chemistry. A significant area of investigation is its application as a component in organic phase-change materials (PCMs) for thermal energy storage. mdpi.comrepec.org Studies have explored binary mixtures of octanoic acid and tetradecanol, the precursors to this compound, to develop eutectic PCMs for applications like cooling in air conditioning systems. mdpi.comrepec.org Furthermore, its identification as a constituent in complex fatty acid ester mixtures used in cosmetics drives the need for robust analytical methods for its characterization and quantification. europa.eu

Research Objectives and Scope for In-depth Analysis

The objective of this article is to provide a comprehensive analysis of this compound based on existing scientific literature. The scope is strictly focused on its chemical and physical properties, synthesis, established research findings, and the analytical techniques used for its characterization. This analysis will detail its molecular structure, physicochemical data, and common manufacturing routes. It will also explore its role in key applications such as phase-change materials and cosmetic formulations, while excluding any discussion of dosage, administration, or biological safety profiles.

Structure

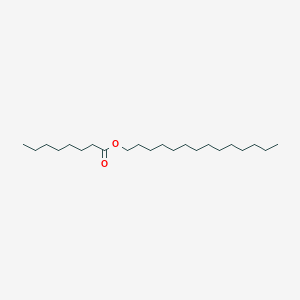

2D Structure

Properties

CAS No. |

16456-36-3 |

|---|---|

Molecular Formula |

C22H44O2 |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

tetradecyl octanoate |

InChI |

InChI=1S/C22H44O2/c1-3-5-7-9-10-11-12-13-14-15-17-19-21-24-22(23)20-18-16-8-6-4-2/h3-21H2,1-2H3 |

InChI Key |

HJUSCZXBOMVODD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOC(=O)CCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCCCCCC |

Other CAS No. |

16456-36-3 |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques for Tetradecyl Octanoate

Thermal Analysis Studies

Thermal analysis techniques are employed to investigate the physical and chemical changes that occur in a material as a function of temperature. For tetradecyl octanoate (B1194180), Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its melting behavior, crystallinity, and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This technique is used to determine the thermal transitions of tetradecyl octanoate, such as melting point, crystallization temperature, and enthalpy of fusion. These properties are indicative of the purity and crystalline structure of the ester. The melting and crystallization profiles of fatty acid esters are influenced by their fatty acid composition and the length of the alcohol chain. nih.govmdpi.com

A typical DSC analysis involves heating the sample at a controlled rate to observe endothermic events like melting, followed by a controlled cooling cycle to observe exothermic events like crystallization.

Representative DSC Data for a Long-Chain Fatty Acid Ester:

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 25.8 | 28.5 | 150.2 |

| Crystallization | 20.1 | 18.3 | -148.9 |

Note: This data is illustrative for a long-chain fatty acid ester and may not represent the exact values for this compound. The melting point is a key indicator of purity, with impurities generally leading to a depression and broadening of the melting peak. The enthalpy of fusion is related to the degree of crystallinity of the material.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org TGA is used to determine the thermal stability of this compound and to study its decomposition profile. The onset temperature of decomposition is a critical parameter indicating the upper temperature limit for the use of the material. youtube.com

The decomposition of long-chain esters under inert atmosphere typically proceeds via a primary breakage of the ester linkage. researchgate.net The TGA thermogram will show a significant mass loss corresponding to this decomposition. The analysis is usually performed under a nitrogen atmosphere to prevent oxidative degradation.

Illustrative TGA Data for a Long-Chain Ester:

| Parameter | Value |

| Onset of Decomposition (Tonset) | 250 °C |

| Temperature at 5% Mass Loss (T5%) | 265 °C |

| Temperature at 50% Mass Loss (T50%) | 320 °C |

| Residual Mass at 500°C | < 1% |

Note: This data is representative of a generic long-chain ester and serves as an example. The TGA curve provides a clear indication of the temperature range over which the compound is stable. For high-purity this compound, a single-step decomposition is expected. The presence of multiple decomposition steps could indicate the presence of impurities or a more complex degradation mechanism. youtube.com

Computational Chemistry and Molecular Modeling Studies of Tetradecyl Octanoate

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanics (QM) provides the most accurate theoretical framework for describing the distribution of electrons and energy levels within a molecule. For tetradecyl octanoate (B1194180), QM calculations are essential for understanding its intrinsic properties, which govern its interactions and reactivity. These investigations typically involve solving the Schrödinger equation for the molecule, often using approximations like Density Functional Theory (DFT), to determine its electronic structure.

Key parameters derived from QM studies on tetradecyl octanoate would include:

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor. In this compound, high electron density is expected around the oxygen atoms of the ester group due to their high electronegativity, while the long hydrocarbon chains (tetradecyl and octanoyl moieties) would have a more uniform, nonpolar electron distribution.

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electrostatic Potential (ESP) Map: An ESP map visually represents the electrostatic potential on the molecule's surface. For this compound, the map would show a negative potential (typically colored red) around the carbonyl and ester oxygen atoms, indicating sites susceptible to electrophilic attack. The alkyl chains would display a neutral potential (green or blue), confirming their nonpolar, hydrophobic character.

These fundamental electronic properties are critical inputs for developing more complex models of reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Conformational and Aggregation Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of a molecule's conformational flexibility and its collective behavior in solution. mdpi.comnih.gov This approach is particularly well-suited for studying large, flexible molecules like this compound and their self-assembly into larger structures. researchgate.netnih.gov

As an amphiphilic molecule with a polar ester head group and two nonpolar alkyl tails, this compound is expected to exhibit self-assembly in aqueous environments. MD simulations can model this process from the random dispersal of individual molecules to the formation of stable aggregates.

The primary driving force for this aggregation is the hydrophobic effect. In water, the nonpolar tetradecyl and octanoyl chains disrupt the hydrogen-bonding network of water molecules, which is energetically unfavorable. To minimize this disruption, the molecules aggregate, sequestering the hydrophobic tails in the core of a structure while exposing the more polar ester head groups to the water. This process leads to the formation of micelles or other aggregate structures. nih.gov

Simulations show that the aggregation process is dynamic, with molecules continuously joining and leaving the aggregates. nih.gov The final structure, whether spherical micelles, wormlike micelles, or bilayers, depends on factors like the concentration of the surfactant and the geometry of the molecule itself. nih.govumd.edu The relative sizes of the polar head and nonpolar tails, often described by a packing parameter, influence the curvature of the resulting aggregate. umd.edu Studies on similar surfactants, such as fatty acids, show that those with alkyl chains longer than eight carbons readily associate to form micelles. nih.gov

Table 1: Illustrative Critical Micelle Concentrations (CMCs) of Related Fatty Acids This table shows experimental CMC values for fatty acids with chain lengths related to the components of this compound. A lower CMC indicates a greater tendency to form micelles. The aggregation behavior of this compound would be influenced by its constituent C8 and C14 chains.

| Fatty Acid | Carbon Chain Length | Typical Experimental CMC (mM) |

| Octanoic Acid | C8 | ~100-400 |

| Decanoic Acid | C10 | ~25-100 |

| Lauric Acid (Dodecanoic Acid) | C12 | ~6-25 |

| Myristic Acid (Tetradecanoic Acid) | C14 | ~1.5-6 |

Note: CMC values are highly dependent on pH, temperature, and ionic strength. The data presented are for illustrative purposes to show the trend with increasing chain length.

MD simulations are also used to probe the specific intermolecular interactions between this compound and solvent molecules. The nature of these interactions dictates the molecule's solubility and aggregation behavior.

In Polar Solvents (e.g., Water): The polar ester group of this compound can form hydrogen bonds or dipole-dipole interactions with water molecules. However, the dominant interaction is the hydrophobic effect involving the long alkyl chains, which drives the molecules to aggregate rather than dissolve individually. nih.gov Water molecules are found to be highly structured around the polar headgroups at the micelle interface but lose this structure rapidly toward the hydrophobic core. researchgate.net

In Nonpolar Solvents (e.g., Oils, Hydrocarbons): In a nonpolar environment, the situation is reversed. The nonpolar alkyl tails have favorable van der Waals interactions with the solvent molecules. The polar ester head groups are now unfavorable and will seek to minimize contact with the nonpolar solvent. This can lead to the formation of "reverse micelles," where the polar heads form a core (which can encapsulate polar molecules like water), and the hydrophobic tails extend into the nonpolar solvent. arxiv.orgnih.gov The addition of co-surfactants or other molecules can modify this aggregation behavior by altering the interactions at the interface. nih.govscribd.com

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological or chemical activity. numberanalytics.com Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR), use statistical and machine learning models to formalize this connection. oncodesign-services.comnih.gov These models can predict the activity of new or untested compounds, guiding the design of molecules with desired properties and accelerating research by prioritizing promising candidates. oncodesign-services.comnih.gov

For this compound, a computational SAR or QSAR study would involve:

Descriptor Calculation: The molecule's structure is converted into a set of numerical descriptors that quantify its physicochemical properties.

Model Building: A mathematical model is created that correlates these descriptors with a known activity for a series of related molecules.

Prediction: The model is then used to predict the activity of this compound based on its calculated descriptors.

The foundation of SAR is the principle that a molecule's structure dictates its properties and interactions. numberanalytics.com By systematically analyzing how modifications affect activity, researchers can identify the key structural features responsible for a desired outcome. oncodesign-services.com

Table 2: Illustrative QSAR Descriptors for this compound

| Descriptor Class | Specific Descriptor Example | Relevance for this compound |

| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of the molecule's carbon skeleton. |

| Electronic | Partial Charges on Atoms | Quantifies the electron-richness of the ester oxygen atoms, indicating sites for interaction. |

| Constitutional | Molecular Weight | A fundamental property related to the molecule's size. |

| Constitutional | Count of Hydrogen Bond Acceptors | Identifies the two oxygen atoms in the ester group as potential H-bond sites. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts the lipophilicity (oil-loving nature) of the molecule, dominated by its long alkyl chains. |

Predictive Modeling for Chemical Reactivity and Stability

Computational models can predict the chemical reactivity and stability of a molecule without the need for physical experiments. These methods leverage principles from both quantum mechanics and machine learning to forecast how a molecule will behave under various conditions. novartis.com

For this compound, the most likely site of chemical reaction is the ester functional group, which is susceptible to hydrolysis (cleavage by water), especially under acidic or basic conditions. Predictive models can assess this liability:

Quantum Mechanics-Based Prediction: QM calculations can identify the most likely sites for a reaction. For instance, by calculating the partial charges on each atom, one can predict that the carbonyl carbon of the ester is electrophilic and thus susceptible to attack by a nucleophile (like a hydroxide ion). The energy of the LUMO can also indicate the molecule's susceptibility to nucleophilic attack. These methods provide accurate, physics-based answers about molecular stability and reactivity. novartis.com

Machine Learning and Data-Driven Models: By training on large databases of known chemical reactions, machine learning models can learn the patterns of chemical reactivity. arxiv.org Such a model could recognize the ester functional group in this compound and, based on the patterns it has learned, predict that it can undergo hydrolysis. These models can effectively generate hypotheses about a molecule's potential reactions. arxiv.org

Table 3: Computational Methods for Predicting Reactivity and Stability

| Computational Method | Predicted Parameter | Application to this compound |

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Predicts kinetic stability; a larger gap implies higher stability. |

| DFT / Electrostatic Potential (ESP) | Partial Atomic Charges | Identifies the electrophilic carbonyl carbon and nucleophilic oxygen atoms as potential reaction centers for hydrolysis. |

| Transition State Theory Calculations | Activation Energy Barrier | Calculates the energy required to initiate ester hydrolysis, predicting the reaction rate. |

| Machine Learning Models | Reaction Probability | Predicts the likelihood of specific transformations (e.g., hydrolysis, oxidation) based on patterns from known reaction data. arxiv.org |

Biodegradation and Environmental Transformation of Tetradecyl Octanoate

Microbial Degradation Pathways and Mechanisms

The microbial breakdown of tetradecyl octanoate (B1194180) begins with the hydrolysis of the ester bond, a critical step that releases the constituent alcohol and fatty acid. This initial cleavage is the gateway to its complete mineralization.

A wide array of microorganisms, particularly bacteria, possess the enzymatic machinery to degrade wax esters like tetradecyl octanoate. These microbes are ubiquitous in environments where waxes are found, such as in soils, marine sediments, and on plant surfaces. researchgate.netearthdoc.org Genera known for their wax-degrading capabilities include Pseudomonas, Acinetobacter, Marinobacter, Rhodococcus, and Micrococcus. researchgate.netnih.govasm.org Other identified genera include Alcaligenes, Nocardia, Corynebacteria, Arthrobacter, and Bacillus. researchgate.net While bacteria are the most studied, certain fungi and even some archaea are also capable of this metabolic process. researchgate.netnih.gov The composition of these microbial communities can vary significantly depending on environmental conditions and the availability of other nutrients. researchgate.netmontclair.edudtu.dk For instance, studies on river sediments have shown that the concentration of bacterial wax esters correlates with nutrient supply and primary productivity, which in turn influences the specific bacterial communities present. montclair.edu

Table 1: Key Microbial Genera Implicated in Wax Ester Degradation

| Kingdom | Phylum/Division | Genus | Typical Habitat |

| Bacteria | Proteobacteria | Pseudomonas | Soil, Water, Sediments |

| Bacteria | Proteobacteria | Acinetobacter | Soil, Water |

| Bacteria | Proteobacteria | Marinobacter | Marine Environments |

| Bacteria | Actinobacteria | Rhodococcus | Soil, Sediments |

| Bacteria | Actinobacteria | Micrococcus | Soil, Dust, Water |

| Bacteria | Proteobacteria | Alcaligenes | Soil, Water |

| Bacteria | Actinobacteria | Nocardia | Soil |

| Bacteria | Actinobacteria | Corynebacteria | Soil, Water |

| Bacteria | Actinobacteria | Arthrobacter | Soil |

| Bacteria | Firmicutes | Bacillus | Soil, Water |

| Archaea | Euryarchaeota | Natronomonas | Hypersaline Environments |

This table is generated based on findings from multiple sources identifying microbial genera with the capacity to metabolize hydrocarbons and wax esters. researchgate.netnih.govasm.orgnih.gov

The cleavage of the ester bond in this compound is catalyzed by hydrolytic enzymes, specifically lipases (triacylglycerol lipases, EC 3.1.1.3) and carboxylesterases (EC 3.1.1.1). nih.govthieme-connect.de These enzymes belong to the α/β hydrolase family and are responsible for breaking down esters into their corresponding acid and alcohol components. nih.gov

These hydrolases can be either intracellular or extracellular. alevelbiology.co.uk

Extracellular Enzymes: Many bacteria secrete these enzymes into the surrounding environment. thieme-connect.de This is particularly advantageous for breaking down large, insoluble molecules like wax esters, which cannot easily pass through the cell membrane. The enzymes hydrolyze the ester externally, and the resulting smaller molecules (1-tetradecanol and octanoic acid) are then transported into the cell for further metabolism.

Intracellular Enzymes: Some microorganisms may first transport the entire wax ester molecule into the cell before hydrolysis occurs. researchgate.net The breakdown is then handled by intracellular esterases and lipases located within the cytoplasm or associated with organelles. alevelbiology.co.uk

The production and activity of these enzymes are crucial for biodegradation. thieme-connect.de Lipases are particularly effective at hydrolyzing esters of lipophilic, long-chain carboxylic acids. thieme-connect.de While both enzyme types can catalyze the reaction, their substrate specificities can differ. nih.gov The enzyme responsible for the synthesis of wax esters, the bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT), can also be involved, as its esterification reaction is reversible. nih.govnih.gov

Following hydrolysis, the two degradation products of this compound—1-tetradecanol (myristyl alcohol) and octanoic acid (caprylic acid)—enter distinct but interconnected metabolic pathways.

Metabolism of 1-Tetradecanol: The long-chain alcohol, 1-tetradecanol, is sequentially oxidized. An alcohol dehydrogenase enzyme first converts it to the corresponding aldehyde, tetradecanal. Subsequently, an aldehyde dehydrogenase oxidizes tetradecanal to the fatty acid, tetradecanoic acid (myristic acid). nih.gov This newly formed fatty acid is then activated to its acyl-CoA derivative, myristoyl-CoA. aocs.org

Metabolism of Octanoic Acid: The medium-chain fatty acid, octanoic acid, is activated to octanoyl-CoA.

Both myristoyl-CoA and octanoyl-CoA are then catabolized through the β-oxidation pathway . aocs.orgnih.gov In this cyclical process, the fatty acyl-CoA chain is shortened by two carbons in each cycle, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. aocs.org For example, the complete β-oxidation of myristoyl-CoA (a C14 fatty acid) undergoes six cycles to yield seven molecules of acetyl-CoA. reactome.orgchegg.com

The acetyl-CoA generated from the β-oxidation of both the original octanoic acid and the derived tetradecanoic acid enters the tricarboxylic acid (TCA) cycle . Here, it is completely oxidized to carbon dioxide (CO₂), generating further energy carriers in the form of ATP (or GTP), NADH, and FADH₂. researchgate.net The NADH and FADH₂ produced during both β-oxidation and the TCA cycle are used by the electron transport chain to produce large amounts of ATP, providing the cell with energy. aocs.org A portion of the carbon can also be incorporated into cellular components like phospholipids. nih.gov

Influence of Environmental and Biological Factors on Biodegradation Kinetics

The rate at which this compound is biodegraded is not constant but is influenced by a variety of environmental and biological factors that affect microbial growth and enzyme activity. dtu.dk

Temperature: Temperature directly impacts microbial metabolic rates and the physical properties of the substrate. Each microbial species has an optimal temperature range for growth and enzymatic function. nih.gov Furthermore, temperature affects the melting point of wax esters. nih.gov this compound, being a wax ester, will be more solid and less bioavailable at lower temperatures. As temperature rises towards its melting point, its solubility and accessibility to microbial enzymes increase, which can enhance the rate of degradation up to the optimal temperature for the degrading microorganisms.

pH: The pH of the environment affects the ionization state of enzymes and their active sites, with most microbial esterases and lipases having an optimal pH range for activity, typically near neutral. thieme-connect.de Extreme pH values can denature these enzymes, halting the degradation process.

Oxygen Availability: The complete degradation of this compound via β-oxidation and the TCA cycle is an aerobic process that requires oxygen as the terminal electron acceptor. nih.gov Therefore, the availability of oxygen is a critical factor. In anoxic (oxygen-free) environments, degradation would be significantly slower or would proceed through different, less efficient anaerobic pathways, if at all. earthdoc.org Some anaerobic bacteria have been shown to produce wax esters, but their degradation under these conditions is less understood. earthdoc.org

Bioavailability: For biodegradation to occur, microorganisms must come into contact with the substrate. This compound is a lipophilic compound with low water solubility. Its bioavailability can be a rate-limiting step. The presence of biosurfactants, which can be produced by some wax-degrading bacteria, can emulsify the ester, increasing its surface area and accessibility to extracellular enzymes. researchgate.net The concentration of the compound itself also matters; very high concentrations can sometimes inhibit microbial activity, while very low concentrations may not be sufficient to induce the necessary degradative enzymes. dtu.dk

Table 2: Summary of Factors Influencing this compound Biodegradation

| Factor | Influence on Biodegradation Rate | Mechanism of Action |

| Temperature | Increases with temperature up to an optimum | Affects enzyme kinetics and substrate physical state (melting point). nih.gov |

| pH | Optimal rate typically near neutral pH | Affects enzyme structure and function; extreme pH can cause denaturation. thieme-connect.de |

| Oxygen | Rate is highest under aerobic conditions | Required as a terminal electron acceptor for efficient energy yield via β-oxidation and TCA cycle. nih.gov |

| Nutrients (N, P) | Rate is limited by the scarcest nutrient | Essential for microbial growth and synthesis of enzymes. researchgate.netconsensus.app |

| Bioavailability | Rate is limited by low bioavailability | Low water solubility restricts access of microbes to the substrate. researchgate.net |

Structural Determinants of Degradability (e.g., alkyl chain length, branching, crystallinity for related polymers)

The molecular structure of an ester is a primary factor influencing its biodegradability. Key determinants include the length of the alkyl chains, the presence and type of branching, and for related polymeric materials, physical properties like crystallinity.

Alkyl Chain Length: The length of both the alcohol and carboxylic acid moieties of an ester significantly affects its degradation rate. For straight-chain alkyl esters, there is an optimal carbon number range for rapid biodegradation. Studies on various alkyl esters have shown that those with a total carbon number between 12 and 18 tend to be readily biodegradable. nih.govresearchgate.net As the chain length increases beyond this range, properties such as water solubility decrease and hydrophobicity increases, which can limit the availability of the compound to microbial enzymes, thus slowing the rate of degradation. mdpi.com For instance, research on phthalate esters (PAEs) has demonstrated that long-alkyl-chain PAEs have slower biodegradation rates and are more likely to accumulate in soil. mdpi.com Conversely, very short-chain esters may also exhibit different degradation kinetics.

Branching: The presence of branching in the alkyl chains of either the alcohol or acid component generally hinders biodegradation. nih.govresearchgate.net Steric hindrance from branched structures can impede the ability of enzymes, such as esterases, to access and hydrolyze the ester bond. Research on dodecanedioic acid-based diesters showed that branched alcohol moieties resulted in different physical properties, which can indirectly affect biodegradability. srce.hr Studies have explicitly recommended avoiding the use of branched alcohols to ensure suitable biodegradability for esters used in applications like synthetic-based drilling fluids. nih.govresearchgate.net

Table 1: Influence of Structural Factors on Ester Biodegradability

| Structural Factor | Effect on Biodegradability Rate | Reason | Source |

|---|---|---|---|

| Alkyl Chain Length | Optimal degradation for total carbons 12-18. Longer chains decrease the rate. | Longer chains lead to lower water solubility and increased hydrophobicity, reducing bioavailability to microbial enzymes. | nih.govresearchgate.netmdpi.com |

| Branching | Decreases degradation rate. | Steric hindrance impedes enzymatic access to the ester bond. | nih.govresearchgate.net |

| Unsaturation | Increases degradation rate. | The presence of double bonds can increase the reactivity and susceptibility to enzymatic attack. | nih.govresearchgate.net |

| Crystallinity (Polymers) | Higher crystallinity decreases the degradation rate. | Enzymatic and hydrolytic action is largely confined to the less-ordered, more accessible amorphous regions. | nih.govncsu.edu |

Methodologies for Assessing Biodegradability

The biodegradability of chemical substances like this compound is evaluated using standardized laboratory test methods. These tests are designed to measure the conversion of the organic test substance to carbon dioxide (CO₂), or the consumption of oxygen (O₂) by microorganisms over a set period. A tiered approach is often used, starting with stringent tests for "ready biodegradability." nih.gov

Commonly employed methodologies are those developed by the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO). psu.edumdpi.com

Ready Biodegradability Tests (OECD 301 Series): This series of tests is used to screen for chemicals that are expected to biodegrade rapidly and completely in the environment. nih.gov Passing these stringent tests generally allows a substance to be classified as "readily biodegradable." The tests run for 28 days and measure net gas production (CO₂) or oxygen consumption. nih.gov Examples include:

OECD 301B (CO₂ Evolution Test): Measures the CO₂ produced from the ultimate biodegradation of the test substance.

OECD 301D (Closed Bottle Test): Measures the biochemical oxygen demand (BOD) over 28 days. It is considered one of the most stringent tests due to the low concentration of microorganisms and the test substance. nih.gov

OECD 301F (Manometric Respirometry Test): Determines the oxygen uptake by a known volume of inoculated mineral medium containing the test substance. nih.gov

Headspace Test (ISO 14593): This method, also known as the "CO₂ Headspace Test," is another common approach for determining ultimate aerobic biodegradability. It quantifies the CO₂ produced in the headspace of a sealed test bottle. researchgate.net This test is suitable for poorly soluble substances.

Soil Biodegradation Tests (e.g., ISO 17556, ASTM D5988-18): For assessing degradation in a soil environment, these methods measure the oxygen demand in a respirometer or the evolved CO₂ from soil treated with the test material. mdpi.com

The validity of these tests depends on meeting specific criteria, such as the degradation of a reference substance exceeding a certain percentage (e.g., >60% or >70%) within a defined timeframe, ensuring the microbial inoculum is active. mdpi.com

Table 2: Key Standardized Methodologies for Assessing Aerobic Biodegradability

| Test Guideline | Method Name | Principle of Measurement | Key Features | Source |

|---|---|---|---|---|

| OECD 301B | CO₂ Evolution Test | Measures CO₂ produced by microbial respiration. | Suitable for soluble and insoluble compounds. | nih.gov |

| OECD 301D | Closed Bottle Test | Measures Biochemical Oxygen Demand (BOD). | Stringent test with low microbial density. | nih.gov |

| OECD 301F | Manometric Respirometry Test | Measures O₂ consumption in a closed respirometer. | Allows for continuous measurement of oxygen uptake. | nih.gov |

| ISO 14593 | CO₂ Headspace Test | Measures CO₂ evolved in the headspace of a sealed vessel. | Good for poorly soluble and volatile substances. | researchgate.net |

| ISO 17556 | Ultimate Aerobic Biodegradability in Soil | Measures O₂ demand or CO₂ evolution in soil. | Simulates degradation in a terrestrial environment. | mdpi.com |

Environmental Fate and Transport Modeling

Environmental fate and transport models are computational tools used to predict the movement, distribution, and ultimate fate of chemicals released into the environment. cdc.gov These models integrate a chemical's physical-chemical properties with environmental characteristics to estimate its concentration in various compartments like air, water, soil, and sediment. cambridge.orgepa.gov

Two broad categories of models are commonly used:

Compartment Models (Box or Mackay Models): These models divide the environment into a series of interconnected, well-mixed compartments (e.g., air, water, soil). cambridge.org Based on the principle of mass conservation, they use a chemical's properties to predict how it will partition between these compartments and the rates of transport and transformation. The USEtox model is an example based on this concept. cambridge.org

Plume Models: These are used to predict the movement and dispersion of contaminants from a specific source, creating a "plume" of contamination. They are crucial for assessing contamination in groundwater and surface water. Models like PRZM-GM (Pesticide Root Zone Model - Groundwater) are used for this purpose. confex.com

The selection and application of a model depend on the release scenario and the required output for risk assessment. confex.com For a substance like this compound, key input parameters for these models would include:

Octanol-Water Partition Coefficient (Kow): Predicts the tendency of a chemical to partition into soil/sediment organic carbon and bioaccumulate in organisms. mdpi.com

Water Solubility: Affects the concentration of the chemical in the aqueous phase and its mobility. nih.gov

Vapor Pressure & Henry's Law Constant: Governs the partitioning between air and water/soil. epa.gov

Degradation Rates: Half-life data from biodegradability studies are used to predict the persistence of the chemical in different media. cdc.gov

Various software suites and models are available for regulatory and research purposes to estimate environmental concentrations and potential exposure.

Table 3: Examples of Environmental Fate and Transport Models

| Model/Software | Primary Application | Type of Model | Source |

|---|---|---|---|

| EpiSuite™ | Estimates physical-chemical properties and environmental fate. | Suite of estimation programs. | confex.com |

| PWC (Pesticide in Water Calculator) | Estimates pesticide concentrations in surface water. | Combines fate and transport models (e.g., PRZM, EXAMS). | confex.com |

| PRZM-GM | Estimates pesticide concentrations in groundwater. | Plume/Transport Model. | confex.com |

| USEtox® | Characterizes human and ecotoxicological impacts of chemicals. | Mass-balance compartment model. | cambridge.org |

| TRIM.FaTE | Describes multimedia transport and fate of pollutants from the atmosphere. | Multimedia Fate and Transport Model. | epa.gov |

Emerging Trends and Future Research Directions

The field of lipid chemistry is continually evolving, with a growing emphasis on sustainability, efficiency, and a deeper understanding of molecular interactions. For esters like tetradecyl octanoate (B1194180), which belongs to the class of wax esters, future research is poised to explore innovative synthetic methods, advanced biocatalysis, integrated computational and experimental studies, and a more profound comprehension of structure-function relationships. These directions are aimed at unlocking new applications and optimizing existing ones in a more environmentally conscious and scientifically rigorous manner.

Q & A

Q. How can the structural identity of tetradecyl octanoate be confirmed in synthetic or extracted samples?

To confirm structural identity:

- Gas Chromatography (GC): Use non-polar columns (e.g., HP-5MS) with retention index (RI) comparison to reference data .

- Mass Spectrometry (MS): Analyze molecular ion peaks (e.g., m/z 340.5836 for [M]⁺) and fragmentation patterns. Key fragments include m/z 127.1 and 145.1 for octanoate-derived ions .

- Nuclear Magnetic Resonance (NMR): Validate ester linkages via ¹³C NMR (carbonyl resonance ~170 ppm) and alkyl chain signals .

Q. What are standard protocols for synthesizing this compound in laboratory settings?

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

- GC-MS with Derivatization: Convert free fatty acids to esters (e.g., isobutyl derivatives) to enhance volatility. Use selected ion monitoring (SIM) for m/z 127.1 and 131.1 to minimize baseline interference .

- Calibration: Prepare standards in chloroform with internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can GC-MS parameters be optimized to resolve data contradictions in octanoate ester analysis?

- Derivatization Choice: Isobutyl esterification improves sensitivity (LLOQ = 0.43 μM) over methyl esters (20× lower sensitivity) due to higher-abundance diagnostic fragments (m/z 127.1 vs. 74.1) .

- Column Selection: Use capillary columns (e.g., HP-5MS) with temperature programming (start at 50°C, ramp 10°C/min to 300°C) to separate co-eluting lipids .

- Data Validation: Compare isotopic enrichment ratios (e.g., ¹³C-labeled vs. unlabeled) to identify contamination from endogenous lipogenesis .

Q. What experimental designs address discrepancies in isotopic enrichment studies of this compound metabolism?

- Controlled Diets: Use medium-chain triglyceride (MCT)-only protocols to minimize unlabeled octanoate from lipogenesis (observed deviation <20% vs. −28.5% in mixed-nutrient trials) .

- Steady-State Sampling: Collect plasma samples after 120–180 minutes of continuous isotope infusion to ensure equilibrium .

- Error Mitigation: Include correction factors for background ketogenesis (e.g., β-hydroxybutyrate/acetoacetate ratios) in liver metabolism models .

Q. How do enzymatic assays evaluate acyl-CoA synthetase activity on this compound?

- Substrate Solubility: Dissolve octanoate in DMSO to reduce background noise in acyl-CoA production assays (observed with decanoate/oleate) .

- Mutant Screening: Use site-directed mutants (e.g., FadD variants) to enhance enzyme kinetics. Measure AMP production via HPLC or spectrophotometry .

- Kinetic Analysis: Apply Michaelis-Menten models with correction for non-linear rates due to substrate aggregation .

Q. What in vitro models are suitable for studying this compound’s impact on hepatic metabolism?

- Perfused Liver Models: Infuse 50 μM [1-¹⁴C] octanoate to track β-oxidation and ketogenesis (e.g., β-hydroxybutyrate/acetoacetate ratios) .

- Cell Lines: Use primary hepatocytes or HepG2 cells with stable isotope tracers (¹³C₄-octanoate) to quantify oxidation rates via breath tests or GC-MS .

Methodological Challenges and Solutions

Q. How should researchers handle conflicting data from different derivatization methods in lipidomics?

| Derivatization Method | LLOQ | Key Fragments (m/z) | Interference Risk |

|---|---|---|---|

| Isobutyl ester | 0.43 μM | 127.1, 145.1 | Low |

| Methyl ester | 8.6 μM | 74.1, 87.1 | High |

Q. What statistical approaches reconcile variability in metabolic flux studies involving this compound?

Q. How to design reproducible experiments for this compound’s role in lipid synthesis pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.